molecular formula C24H29NO4 B3753435 cyclohexyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate

cyclohexyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate

Cat. No.: B3753435
M. Wt: 395.5 g/mol
InChI Key: XUOYOSXYJFWDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its Linear Formula. For a similar compound, “CYCLOHEXYL 4-(((4-CHLORO-2-METHYLPHENOXY)ACETYL)AMINO)BENZOATE”, the Linear Formula is C22H24ClNO4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by its molecular weight, CAS Number, and MDL number. For a similar compound, “CYCLOHEXYL 4-(((4-CHLORO-2-METHYLPHENOXY)ACETYL)AMINO)BENZOATE”, the Molecular Weight is 401.894, CAS Number is 303118-67-4, and MDL number is MFCD02078113 .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product, including any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party .

Properties

IUPAC Name

cyclohexyl 4-[4-(4-methylphenoxy)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-18-9-15-21(16-10-18)28-17-5-8-23(26)25-20-13-11-19(12-14-20)24(27)29-22-6-3-2-4-7-22/h9-16,22H,2-8,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOYOSXYJFWDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cyclohexyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate
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cyclohexyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate
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cyclohexyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate
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cyclohexyl 4-{[4-(4-methylphenoxy)butanoyl]amino}benzoate

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